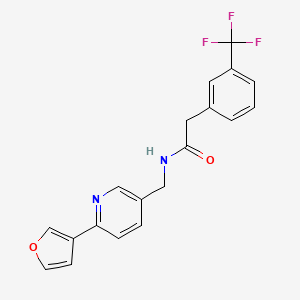

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Description

N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic acetamide derivative characterized by a pyridine core substituted with a furan-3-yl group at the 6-position and a 3-(trifluoromethyl)phenyl acetamide moiety.

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O2/c20-19(21,22)16-3-1-2-13(8-16)9-18(25)24-11-14-4-5-17(23-10-14)15-6-7-26-12-15/h1-8,10,12H,9,11H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHLFKHSTUNNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling through a series of reactions such as nucleophilic substitution, condensation, and acylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring may produce dihydropyridines.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.

Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

- Furan vs. Sulfonamide/Thioether : The target compound’s furan substituent (electron-rich heterocycle) contrasts with sulfonamide (electron-withdrawing, ) or thioether (flexible, ) groups in analogs. These differences impact solubility and target interactions .

- Trifluoromethyl Prevalence : The 3-(trifluoromethyl)phenyl group is common across analogs, suggesting its role in enhancing lipophilicity and metabolic resistance .

- Heterocyclic Cores : Pyridine (target) vs. indole () or γ-lactam () cores influence conformational rigidity and binding pocket compatibility.

Key Observations :

- Yield Variability : Multi-step syntheses (e.g., sulfonamide formation in ) often result in moderate yields (20–85%), whereas simpler couplings (e.g., ) may offer higher efficiency .

- Enantiomeric Purity : Chiral analogs () achieve >98% enantiomeric excess, critical for activity in asymmetric targets .

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

- Furan ring : A five-membered aromatic ring with oxygen.

- Pyridine ring : A six-membered aromatic ring containing nitrogen.

- Trifluoromethyl group : A highly electronegative substituent that can influence biological activity.

The molecular formula is , and its molecular weight is approximately 353.32 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide exhibit significant antimicrobial properties. For instance, a study on related pyridine derivatives showed promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM for the most active compounds .

Table 1: Antimicrobial Activities of Related Compounds

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6a | Mycobacterium tuberculosis | 1.35 | |

| Compound 6e | Mycobacterium tuberculosis | 2.18 | |

| N-(4-chlorophenyl)-pyridine derivative | Staphylococcus aureus | 15.625 |

Cytotoxicity Studies

In cytotoxicity assessments, derivatives of this compound have shown low toxicity against human cell lines such as HEK-293, indicating a favorable safety profile for further development . The selectivity index (SI) for these compounds suggests they can effectively target pathogens without harming human cells.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| Compound 6a | HEK-293 | >100 | >75 |

| Compound 6e | HEK-293 | >100 | >45 |

The mechanism of action for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide likely involves the inhibition of key enzymes or pathways critical for microbial survival. Docking studies suggest that the compound interacts favorably with target proteins involved in metabolic pathways of pathogens, enhancing its efficacy as an antimicrobial agent .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyridine-based compounds, which highlighted the importance of structural modifications in enhancing biological activity. These studies revealed that substituents like trifluoromethyl groups significantly improved antimicrobial potency while maintaining low cytotoxicity levels .

Q & A

Q. What are the optimized synthetic routes for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide?

Answer: The synthesis of this compound likely involves multi-step reactions, drawing from analogous heterocyclic acetamide syntheses:

- Step 1 : Substitution reactions under alkaline conditions to introduce the pyridinylmethyl group (e.g., using 2-pyridinemethanol derivatives as in ) .

- Step 2 : Coupling of the trifluoromethylphenyl acetamide moiety via condensation with cyanoacetic acid or similar reagents, using condensing agents like EDC/HOBt () .

- Step 3 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or HPLC to achieve >95% purity () .

Key Reagents : Sodium hydride (base), DMF (solvent), and iron powder (reductive steps in acidic conditions) .

Q. How can researchers confirm the structural identity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify furan, pyridine, and trifluoromethylphenyl group integration () .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection () .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (323–340 g/mol range for analogous compounds; ) .

Q. What strategies are recommended for improving solubility in preclinical assays?

Answer:

- Co-solvent systems : Use DMSO (for stock solutions) or N-methyl-2-pyrrolidone (NMP), which stabilize polar groups like trifluoromethyl and acetamide () .

- Salt formation : Explore hydrochloride or sodium salts of the pyridine nitrogen to enhance aqueous solubility.

- Particle size reduction : Nano-milling for in vivo studies ( discusses similar formulations) .

Q. How should in vitro bioactivity assays be designed for this compound?

Answer:

- Target selection : Prioritize kinases or GPCRs, given the pyridine/trifluoromethyl motifs’ prevalence in inhibitors () .

- Assay conditions : Use cell lines (e.g., HEK293 or HepG2) with luciferase/fluorescence reporters. Include controls for nonspecific binding () .

- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀/EC₅₀ values.

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Q. How to resolve contradictions in biological activity data across studies?

Answer:

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives () .

- Purity verification : Re-test compounds with ≥98% HPLC purity () .

- Cell line variability : Compare results across multiple cell lines (e.g., cancer vs. primary cells) to assess context-dependent effects () .

Q. What computational methods predict the compound’s binding modes and pharmacokinetics?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like kinase domains () .

- ADMET prediction : Tools like SwissADME to estimate logP, CYP450 inhibition, and blood-brain barrier permeability () .

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.

Q. How to evaluate metabolic stability and degradation pathways?

Answer:

- Liver microsome assays : Incubate with human/rat microsomes, monitor parent compound depletion via LC-MS () .

- Metabolite ID : Use HR-MS/MS to identify oxidation (e.g., furan ring) or demethylation products () .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.

Q. What experimental approaches elucidate reaction mechanisms during synthesis?

Answer:

- Kinetic studies : Monitor intermediate formation via in situ FTIR or NMR () .

- Isotope labeling : Use ¹³C-labeled reagents to trace bond formation in condensation steps () .

- DFT calculations : Gaussian09 to model transition states and activation energies () .

Q. How to investigate polymorphism and crystallinity for formulation development?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.